molecular formula C10H13NO2 B12065801 (R)-2-Hydroxy-4-phenylbutanamide

(R)-2-Hydroxy-4-phenylbutanamide

Cat. No.: B12065801
M. Wt: 179.22 g/mol
InChI Key: WGBNZXLJSLMFKX-SECBINFHSA-N
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Description

®-2-Hydroxy-4-phenylbutanamide is an organic compound with the molecular formula C10H13NO2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Hydroxy-4-phenylbutanamide typically involves the reduction of the corresponding keto compound, ®-2-Oxo-4-phenylbutanamide. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to ensure the selectivity of the reduction process.

Industrial Production Methods: In an industrial setting, the production of ®-2-Hydroxy-4-phenylbutanamide may involve the use of catalytic hydrogenation. This method employs a metal catalyst, such as palladium on carbon (Pd/C), to facilitate the reduction of the keto group to a hydroxyl group. The reaction is conducted under high pressure and temperature to achieve high yields and purity.

Types of Reactions:

    Oxidation: ®-2-Hydroxy-4-phenylbutanamide can undergo oxidation to form ®-2-Oxo-4-phenylbutanamide. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced further to form ®-2-Amino-4-phenylbutanamide using strong reducing agents like LiAlH4.

    Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups such as halides or amines.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol, LiAlH4 in ether.

    Substitution: Thionyl chloride (SOCl2) for converting hydroxyl to chloride, followed by nucleophilic substitution with amines.

Major Products:

    Oxidation: ®-2-Oxo-4-phenylbutanamide.

    Reduction: ®-2-Amino-4-phenylbutanamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

®-2-Hydroxy-4-phenylbutanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules. Its enantiomeric purity makes it valuable in asymmetric synthesis.

    Biology: The compound is studied for its potential role in biochemical pathways and as a precursor to biologically active molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological and metabolic disorders.

    Industry: It is used in the production of fine chemicals and as a starting material for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of ®-2-Hydroxy-4-phenylbutanamide involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor or modulator, affecting various biochemical pathways. The hydroxyl group can form hydrogen bonds with active sites of enzymes, altering their activity. Additionally, the phenyl group can engage in hydrophobic interactions, further influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • (S)-2-Hydroxy-4-phenylbutanamide
  • ®-2-Oxo-4-phenylbutanamide
  • ®-2-Amino-4-phenylbutanamide

Comparison:

    (S)-2-Hydroxy-4-phenylbutanamide: The enantiomer of ®-2-Hydroxy-4-phenylbutanamide, differing in its three-dimensional arrangement. This difference can lead to variations in biological activity and interactions with chiral environments.

    ®-2-Oxo-4-phenylbutanamide: The oxidized form of the compound, lacking the hydroxyl group

    ®-2-Amino-4-phenylbutanamide: The reduced form, containing an amino group instead of a hydroxyl group. This modification can significantly alter its chemical properties and biological activity.

®-2-Hydroxy-4-phenylbutanamide stands out due to its specific chiral configuration and the presence of both hydroxyl and amide functional groups, making it a versatile compound for various applications.

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

(2R)-2-hydroxy-4-phenylbutanamide

InChI

InChI=1S/C10H13NO2/c11-10(13)9(12)7-6-8-4-2-1-3-5-8/h1-5,9,12H,6-7H2,(H2,11,13)/t9-/m1/s1

InChI Key

WGBNZXLJSLMFKX-SECBINFHSA-N

Isomeric SMILES

C1=CC=C(C=C1)CC[C@H](C(=O)N)O

Canonical SMILES

C1=CC=C(C=C1)CCC(C(=O)N)O

Origin of Product

United States

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